molecular formula C7H10Cl4N2 B6290097 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 1270444-37-5

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6290097
CAS No.: 1270444-37-5
M. Wt: 264.0 g/mol
InChI Key: DOGCELYPGPBSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10Cl4N2. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 3,5-dichloropyridine with ethylamine under controlled conditions to form the intermediate product, which is then converted to the dihydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 3 and 5 on the pyridine ring are susceptible to nucleophilic substitution under specific conditions. The electron-withdrawing nitrogen atom in the pyridine ring activates adjacent positions for substitution, particularly when deprotonated.

Reaction Reagents/Conditions Product
HydroxylationNaOH/H₂O, 80°C, 12 hrs3,5-Dihydroxypyridin-4-yl-ethanamine
AminationNH₃ (aq), Cu catalyst, 120°C3,5-Diaminopyridin-4-yl-ethanamine
MethoxylationNaOMe, DMF, reflux3,5-Dimethoxypyridin-4-yl-ethanamine

Mechanistic Insight : NAS proceeds via a two-step mechanism involving intermediate Meisenheimer complex formation, stabilized by the electron-deficient pyridine ring . Steric hindrance from the ethylamine group at position 4 slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation Reactions

The ethylamine side chain undergoes oxidation, producing nitriles or nitro derivatives depending on the oxidizing agent.

Oxidizing Agent Conditions Product
KMnO₄ (acidic)H₂SO₄, 60°C1-(3,5-Dichloropyridin-4-yl)ethanone
H₂O₂ (catalytic Fe³⁺)H₂O, RT, 6 hrsN-Oxide derivative
RuO₄CH₃CN, 0°CCarboxylic acid analog

Key Finding : Oxidation of the primary amine to a ketone is selective under acidic conditions, while neutral conditions favor N-oxide formation .

Reduction Reactions

The pyridine ring and amine group can be reduced under hydrogenation conditions:

Reduction Type Catalyst/Reagent Product
Ring hydrogenationH₂, Pd/C, MeOHPiperidine derivative (saturated ring)
Amine deprotonationLiAlH₄, THFFree base form (1-(3,5-Dichloropyridin-4-yl)ethan-1-amine)

Note : Ring saturation diminishes aromaticity, altering biological activity. The dihydrochloride salt must first be neutralized for effective reduction .

Acid-Base Reactions

The dihydrochloride salt readily undergoes neutralization:

Base Conditions Product
NaOHH₂O, RTFree amine (water-insoluble)
NH₄OHEthanol, 40°CAmmonium chloride byproduct

Application : Neutralization is critical for reactions requiring the free amine as a nucleophile .

Stability and Degradation

The compound exhibits moderate stability:

  • Hydrolytic Degradation : Rapid decomposition occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 3,5-dichloropyridin-4-ol and ethylamine .

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C via cleavage of the C-N bond .

Scientific Research Applications

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds such as:

Biological Activity

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H10Cl2N2\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2

This compound features a pyridine ring substituted with chlorine atoms, which may influence its biological activity by altering its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. While specific data on this compound is limited, related derivatives have shown promising results:

CompoundCell LineIC50 (nM)
CFI-400945HCT116 (colon cancer)< 10
Compound 82aMultiple Myeloma0.4 - 1.1

These findings suggest that derivatives of this compound may exhibit similar antitumor properties, warranting further investigation into its efficacy against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that related compounds possess broad-spectrum activity against various pathogens. For example:

CompoundPathogenIC50 (µM)
Compound 4Giardia intestinalis0.145
Compound 1Trichomonas vaginalis< 0.5

These results suggest that modifications to the pyridine scaffold may enhance antimicrobial effectiveness, indicating a potential application in treating protozoal infections .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways, potentially leading to reduced tumor growth.
  • Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA or disrupt replication processes in pathogens.

Case Study: Antitumor Efficacy

In a recent study involving a series of pyridine derivatives, one compound demonstrated significant tumor reduction in xenograft models. The study reported a decrease in tumor volume by over 50% after treatment with a related compound over four weeks . This highlights the potential for further development of this compound as a therapeutic agent.

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of compounds similar to this compound against protozoal infections. The results indicated that certain analogs were significantly more effective than traditional treatments like metronidazole, suggesting that this class of compounds could offer new therapeutic options .

Properties

IUPAC Name

1-(3,5-dichloropyridin-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.2ClH/c1-4(10)7-5(8)2-11-3-6(7)9;;/h2-4H,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGCELYPGPBSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.